SM-360320
描述
Chemical Identity and Nomenclature of 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
Systematic IUPAC Nomenclature and Structural Classification
The systematic name 6-amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions for purine derivatives. The parent heterocyclic structure is a 9H-purine , a bicyclic system comprising fused pyrimidine and imidazole rings. Substituents are assigned numerical positions based on standard purine numbering:
- Position 6 : An amino group (-NH₂), denoted by the prefix "6-amino."
- Position 8 : A hydroxyl group (-OH), indicated by the suffix "8-ol."
- Position 2 : A 2-methoxyethoxy chain (-OCH₂CH₂OCH₃), described as "2-(2-methoxyethoxy)."
- Position 9 : A benzyl group (-CH₂C₆H₅), specified as "9-benzyl."
The "9H" descriptor confirms the tautomeric form where the hydrogen atom resides on the nitrogen at position 9, stabilizing the purine ring system. This nomenclature unambiguously defines the compound’s structure, distinguishing it from other purine analogs.
CAS Registry Number and Alternative Designations
The compound is universally identified by its CAS Registry Number 226907-52-4 , a unique identifier validated across chemical databases and commercial catalogs. Alternative designations reflect its pharmacological and synthetic contexts:
- SM-360320 : A code used in research contexts, particularly in studies investigating toll-like receptor (TLR) modulation.
- CL-087 : An early experimental designation linked to its development as an immunomodulatory agent.
- TLR7 Ligand II : Highlights its function as a selective agonist of toll-like receptor 7, a key mediator of innate immune responses.
These aliases are critical for cross-referencing academic literature and commercial products, ensuring consistency in interdisciplinary research.
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₁₇N₅O₃ encapsulates the compound’s elemental composition: 15 carbon, 17 hydrogen, 5 nitrogen, and 3 oxygen atoms. The molecular weight of 315.33 g/mol is derived from the sum of atomic masses:
$$
\text{Molecular Weight} = (15 \times 12.01) + (17 \times 1.01) + (5 \times 14.01) + (3 \times 16.00) = 315.33 \, \text{g/mol}
$$
A comparative analysis of data from multiple sources confirms the consistency of these values. The structural complexity is further illustrated by its SMILES notation (OC₁=NC₂=C(N)C(=NC(OCCOC)=C₂N1CC₃=CC=CC=C3)O), which encodes the connectivity of atoms and functional groups.
Table 1: Molecular Characteristics of 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
| Property | Value | Source References |
|---|---|---|
| CAS Registry Number | 226907-52-4 | |
| Molecular Formula | C₁₅H₁₇N₅O₃ | |
| Molecular Weight | 315.33 g/mol | |
| IUPAC Name | 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol |
属性
IUPAC Name |
6-amino-9-benzyl-2-(2-methoxyethoxy)-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-22-7-8-23-14-18-12(16)11-13(19-14)20(15(21)17-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,21)(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCDGEZXHXHLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434307 | |
| Record name | TLR7 Ligand II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226907-52-4 | |
| Record name | TLR7 Ligand II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
合成路线和反应条件: Toll样受体7配体II的合成涉及多个步骤,包括中间体的制备及其随后的反应。 一种常见的合成路线涉及使用咪唑喹啉衍生物,这些衍生物以其激活Toll样受体7的能力而闻名 . 反应条件通常包括使用有机溶剂、催化剂和控制温度以确保所需的化学转化 .
工业生产方法: Toll样受体7配体II的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。 这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施 .
化学反应分析
反应类型: Toll样受体7配体II会经历各种化学反应,包括:
常用试剂和条件:
主要产物: 从这些反应中形成的主要产物包括Toll样受体7配体II的各种衍生物,其化学结构发生了改变,并且可能具有增强的生物活性 .
科学研究应用
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol, also known as TLR7 Ligand II or SM-360320, is a synthetic compound with significant applications in scientific research, particularly in the fields of immunology and drug discovery . This molecule is a potent and specific agonist of Toll-Like Receptor 7 (TLR7) and has been extensively studied for its ability to stimulate immune responses .
Scientific Research Applications
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol is primarily used as a tool to study TLR7-mediated immune responses in vitro and in vivo .
TLR7 Agonist
TLR7 is an intracellular receptor that recognizes single-stranded RNA (ssRNA) from viruses and other pathogens . Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of immune cells . 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol selectively binds to and activates TLR7, mimicking the effect of viral ssRNA .
Immunomodulation
As a TLR7 agonist, 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol can modulate the immune system . It has been shown to stimulate the production of cytokines such as interferon-alpha (IFN-α), which plays a crucial role in antiviral immunity . This compound has demonstrated greater potency compared to other TLR7 agonists like R848 (Resiquimod) in stimulating TLR7-dependent cytokine production in vitro . Studies also indicate that it exhibits high oral bioavailability and plasma IFN-inducing activity in mice, surpassing Imiquimod .
Antitumor Effects
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol has shown antitumor effects and is investigated as a possible component in DNA vaccines .
Although the search results do not contain specific, detailed case studies, they allude to the use of 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol (this compound) in various research contexts:
作用机制
Toll样受体7配体II通过与免疫细胞内体的Toll样受体7结合来发挥其作用。 这种结合触发了涉及衔接蛋白MyD88的信号级联,导致激活了活化的B细胞核因子κ轻链增强子(NF-κB)和干扰素调节因子(IRFs) . 这些转录因子随后诱导产生促炎细胞因子和I型干扰素,这对于抗病毒和抗肿瘤免疫至关重要 .
类似化合物:
独特性: Toll样受体7配体II在其对Toll样受体7的特异性结合亲和力和激活效力方面是独一无二的。 其化学结构允许对Toll样受体7进行靶向激活,从而导致强大的免疫反应,同时最小化脱靶效应 . 这使其成为研究和治疗应用中的宝贵工具 .
相似化合物的比较
Comparative Data Table
Key Findings and Implications
- Substituent Impact : The benzyl group at N9 and methoxyethoxy at C2 in the target compound balance lipophilicity and hydrogen-bonding capacity, critical for receptor binding (e.g., TLR7) .
- Synthetic Flexibility : Transition-metal catalysis (e.g., Pd) enables complex substitutions (e.g., benzothiazolyl), while acid/base methods suffice for simpler modifications .
- Biological Relevance: Non-nucleoside analogs (e.g., target compound) avoid metabolic pathways associated with nucleosides, offering advantages in drug design .
生物活性
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol, commonly referred to as CL-087 or TLR7 Ligand II, is a purine derivative that has garnered attention for its biological activity, particularly as an agonist of Toll-like receptor 7 (TLR7). This compound is notable for its potential applications in immunology and oncology due to its ability to activate immune responses and inhibit tumor growth.
- CAS Number : 226907-52-4
- Molecular Formula : C₁₅H₁₇N₅O₃
- Molecular Weight : 315.33 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 626.4 ± 65.0 °C at 760 mmHg
6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol functions primarily as a selective agonist for TLR7, which is part of the innate immune system. Upon binding to TLR7, it initiates a signaling cascade that enhances the immune response, promoting the production of pro-inflammatory cytokines and activating various immune cells, including dendritic cells and macrophages .
Immunological Effects
Research indicates that CL-087 significantly stimulates the immune system through TLR7 activation. This stimulation can lead to enhanced antiviral responses and has implications for vaccine development, particularly in the context of DNA vaccines.
Key Findings :
- Activation of TLR7 by CL-087 leads to increased production of interferons and other cytokines, which are critical for antiviral immunity.
- The compound has been shown to enhance the efficacy of vaccines by acting as an adjuvant, improving the immunogenicity of antigens .
Antitumor Activity
In addition to its immunological properties, CL-087 has demonstrated potential antitumor effects. Studies have indicated that it may inhibit tumor growth in various cancer models by modulating immune responses against tumor cells .
Case Studies :
- Breast Cancer Models : In vitro studies showed that CL-087 could enhance the cytotoxic effects of immune cells against breast cancer cell lines.
- Leukemia Cell Lines : Preliminary data suggest that CL-087 may reduce proliferation rates in leukemia cell lines through immune-mediated mechanisms .
Comparative Analysis with Other Compounds
A comparative analysis with other known TLR7 agonists revealed that CL-087 exhibits superior potency and selectivity towards TLR7 activation. This makes it a promising candidate for further development in both immunotherapy and cancer treatment.
| Compound | TLR Activation | Antitumor Activity | Notes |
|---|---|---|---|
| CL-087 | High | Moderate | Selective TLR7 agonist |
| Imiquimod | Moderate | Low | Non-selective |
| Resiquimod | High | Moderate | Broader receptor activity |
常见问题
Basic: What are the recommended protocols for synthesizing 6-amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol?
The synthesis typically involves multi-step reactions, leveraging purine core modifications. A general approach includes:
- Step 1 : Introduction of the benzyl group at the N9 position via alkylation under basic conditions (e.g., NaH in DMF) .
- Step 2 : Substitution at the C2 position using 2-methoxyethoxy groups via nucleophilic displacement or coupling reactions. For example, Suzuki-Miyaura coupling may be adapted for aryl ether formation, as seen in related purine syntheses .
- Step 3 : Oxidation/hydroxylation at the C8 position, often requiring controlled conditions to avoid over-oxidation.
Key Considerations : Use anhydrous solvents, inert atmospheres (argon/nitrogen), and monitor reaction progress via TLC or HPLC. Purification by column chromatography (e.g., EtOAc/hexane gradients) or recrystallization is recommended .
Basic: How should researchers characterize the structure of this compound?
A combination of analytical techniques is essential:
- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. Ensure crystals are grown in a solvent system compatible with the compound’s stability .
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. For example, the benzyl group’s aromatic protons (~7.3–7.5 ppm) and methoxyethoxy’s methylene/methoxy signals (~3.5–4.5 ppm) should be resolved .
- Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF) validates the molecular formula. Expected [M+H]+ peaks should align with theoretical values .
Basic: What are the storage conditions to ensure compound stability?
Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Pre-purify via recrystallization or chromatography to remove reactive impurities. Stability studies suggest a 2-year shelf life under these conditions .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
- Contradiction Analysis : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts). Use deuterated solvents consistently to avoid solvent-induced shifts.
- Dynamic Effects : Investigate tautomerism or conformational flexibility (e.g., rotamers in the methoxyethoxy chain) via variable-temperature NMR .
- Cross-Validation : Correlate with IR (to confirm functional groups) and X-ray data. For unresolved issues, consider alternative crystallization solvents to obtain higher-quality crystals .
Advanced: What strategies optimize yield in the final synthetic step?
- Reaction Optimization : Screen catalysts (e.g., Pd-based for coupling reactions) and solvents (DMF for polar intermediates, toluene for high-temperature steps). Evidence suggests Pd(Ph₃)₄ improves coupling efficiency in purine systems .
- Workup Adjustments : Use aqueous/organic biphasic extraction to remove unreacted boronic acids or salts.
- Scalability : Transition from batch to flow chemistry for critical steps (e.g., oxidation), as seen in industrial purine derivatives .
Advanced: How can researchers address the compound’s unknown solubility for biological assays?
- Solvent Screening : Test DMSO, ethanol, and aqueous buffers (PBS at varying pH). Use sonication or heating (≤50°C) to enhance dissolution.
- Surfactant Use : For hydrophobic compounds, employ Tween-80 or cyclodextrins to improve aqueous solubility.
- Quantitative Analysis : Measure solubility via UV-Vis spectroscopy at λ_max (purine absorbance ~260 nm) and validate with HPLC .
Advanced: What biological activity hypotheses are plausible for this compound?
- Target Prediction : Purine analogs often target kinases, GPCRs, or nucleic acid-binding proteins. Perform molecular docking against ATP-binding pockets (e.g., EGFR or CDK2) using software like AutoDock .
- Assay Design : Test in vitro kinase inhibition or cell viability assays (e.g., MTT on cancer lines). Include positive controls (e.g., staurosporine for kinases) .
- Mechanistic Studies : Use SPR or ITC to measure binding affinity if initial activity is observed .
Advanced: How can structural modifications enhance this compound’s research utility?
- Substituent Engineering : Replace the benzyl group with substituted aryl rings (e.g., fluorophenyl for enhanced bioavailability) via cross-coupling .
- Functionalization : Introduce bioorthogonal handles (e.g., alkyne groups) for click chemistry applications in probe development .
- Prodrug Strategies : Modify the hydroxyl group at C8 to esters or phosphates for improved cell permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
